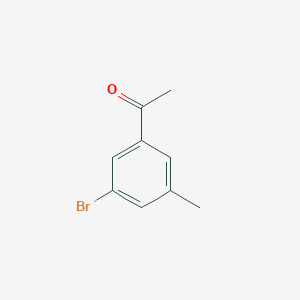

1-(3-Bromo-5-methylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCCNYXYTIETKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599323 | |

| Record name | 1-(3-Bromo-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379325-64-0 | |

| Record name | 1-(3-Bromo-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3-Bromo-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-(3-Bromo-5-methylphenyl)ethanone, a key intermediate in the synthesis of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the domain of kinase inhibitors.

Compound Identification

This compound , also known by its synonym 3'-Bromo-5'-methylacetophenone, is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure is characterized by a phenyl ring substituted with a bromine atom, a methyl group, and an acetyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3'-Bromo-5'-methylacetophenone |

| CAS Number | 1379325-64-0[1][2] |

| Molecular Formula | C₉H₉BrO[1][2] |

| Molecular Weight | 213.07 g/mol [1] |

| InChI Key | QDCCNYXYTIETKO-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)c1cc(C)cc(Br)c1 |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely available in published literature. The following table summarizes available information and predicted values from computational models to provide a baseline for experimental design and computational studies.

| Property | Value | Source |

| Physical State | Liquid (at room temperature) | Supplier Data |

| Melting Point | N/A | [2] |

| Boiling Point | N/A | [2] |

| Density | N/A | [2] |

| Solubility | N/A | [2] |

| Predicted logP | 3.10 ± 0.38 | Online Prediction Tool |

| Predicted Boiling Point | 256.7 ± 25.0 °C | Online Prediction Tool |

| Predicted Melting Point | 25.5 ± 18.8 °C | Online Prediction Tool |

N/A: Not available in public databases.

Chemical Properties and Reactivity

This compound exhibits chemical reactivity characteristic of aromatic ketones. The presence of the bromine atom and the acetyl group on the phenyl ring allows for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Key Reactive Sites:

-

Carbonyl Group: The ketone functional group is susceptible to nucleophilic attack and can undergo reduction to a secondary alcohol or be a site for condensation reactions.

-

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, with the existing substituents directing the position of new functional groups. The bromine atom can also participate in cross-coupling reactions.

-

Methyl Group of Acetyl: The alpha-protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various reactions.

The following diagram illustrates some of the general chemical transformations that aromatic ketones like this compound can undergo.

References

Technical Guide: 1-(3-Bromo-5-methylphenyl)ethanone (CAS: 1379325-64-0) - A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(3-Bromo-5-methylphenyl)ethanone, a key building block in the synthesis of advanced therapeutic agents. Its unique substitution pattern makes it a valuable intermediate, particularly in the development of targeted cancer therapies.

Core Compound Properties

This compound, also known as 3'-Bromo-5'-methylacetophenone, is an aromatic ketone.[1][2] Its chemical structure features a bromine atom and a methyl group meta-substituted on the phenyl ring relative to an acetyl group, providing distinct reactive sites for further chemical modification.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1379325-64-0 | [3][4] |

| Molecular Formula | C₉H₉BrO | [2] |

| Molecular Weight | 213.07 g/mol | [2] |

| Synonyms | 1-(3-bromo-5-methylphenyl)ethan-1-one, 3'-Bromo-5'-methylacetophenone | [2] |

| Appearance | Not Specified | [1] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

| Purity | Typically ≥97% | [4] |

Application in Drug Development: Targeting Angiogenesis

The primary application of this compound is as a crucial intermediate in the synthesis of novel quinoline amide derivatives.[1] These derivatives are being actively investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer biology.[1][5]

By inhibiting VEGFR-2, these compounds can block the process of angiogenesis, which is the formation of new blood vessels that tumors require to grow and metastasize.[1] This targeted approach offers a promising avenue for the development of new cancer therapies.[1] The compound is also categorized as a "Protein Degrader Building Block," suggesting its potential utility in the development of PROTACs and other targeted protein degradation technologies.

Synthetic Pathways and Methodologies

This compound is synthesized from 3-bromo-5-methylbenzoic acid.[1][6] The overall synthetic strategy involves a multi-step process, starting from commercially available precursors.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-methylbenzoic Acid (Precursor)

This procedure outlines the oxidation of 1-bromo-3,5-dimethylbenzene to form the necessary carboxylic acid precursor.

-

Setup: A reaction vessel is charged with 1-bromo-3,5-dimethylbenzene (1.0 eq), pyridine, and water.

-

Heating: The mixture is heated to 80°C.

-

Oxidation: Potassium permanganate (KMnO₄, 2.0 eq) is added portion-wise over 45 minutes.

-

Reaction: The reaction is maintained at 80°C for an additional 1.5 hours after the addition is complete.

-

Workup: The hot solution is filtered. The filtrate is then acidified using concentrated hydrochloric acid.

-

Extraction: The aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by column chromatography to yield 3-bromo-5-methylbenzoic acid as a white solid.

Protocol 2: Representative Synthesis of this compound

This protocol describes a standard and reliable method for converting a benzoic acid to an acetophenone using an organometallic reagent.

-

Preparation: 3-Bromo-5-methylbenzoic acid (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction: The solution is cooled (typically to 0°C or -78°C). Two equivalents of methyllithium (CH₃Li) in a suitable solvent (e.g., diethyl ether) are added dropwise. The first equivalent deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable dilithio intermediate.

-

Quenching: After the reaction is complete (monitored by TLC), it is carefully quenched by the slow addition of an aqueous solution (e.g., saturated ammonium chloride or dilute HCl) at low temperature.

-

Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

-

Purification: The resulting crude product is purified via column chromatography to yield this compound.

Protocol 3: Conceptual Elaboration to a Quinoline Amide VEGFR-2 Inhibitor

The target intermediate can be further elaborated to form the final active pharmaceutical ingredient. This often involves converting the acetyl group into a functional handle for coupling with a quinoline moiety. The specific steps are highly dependent on the final target structure but follow a general logic.

-

Functionalization: The ketone of this compound is converted to another functional group, such as an α-haloketone via bromination.

-

Coupling: The modified intermediate is then coupled with a pre-synthesized quinoline derivative, often containing an amine or other nucleophilic group, to form the final amide linkage.

-

Purification: The final quinoline amide derivative is purified using methods such as preparative HPLC to yield the high-purity compound for biological testing.

Mechanism of Action: The VEGFR-2 Signaling Pathway

The therapeutic agents derived from this compound are designed to inhibit the VEGFR-2 signaling cascade, which is fundamental to angiogenesis. Understanding this pathway is critical for appreciating the compound's role in drug development.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation.[7][8] This activation initiates several downstream signaling cascades, including the PLCγ-MAPK and PI3K-Akt pathways.[7] These pathways collectively promote endothelial cell proliferation, migration, and survival, which are the cellular hallmarks of angiogenesis.[7][8] Quinoline amide derivatives synthesized from the title compound act by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and blocking all subsequent downstream signaling.[5]

References

- 1. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. echemi.com [echemi.com]

- 4. aobchem.com [aobchem.com]

- 5. Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3282992A - Method for the preparation of acetophenone and benzoic acid - Google Patents [patents.google.com]

- 7. quora.com [quora.com]

- 8. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Applications of 1-(3-Bromo-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromo-5-methylphenyl)ethanone, also known as 3'-Bromo-5'-methylacetophenone, is a substituted aromatic ketone with significant applications in medicinal chemistry. Its chemical structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, most notably as a precursor to potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its role in the development of novel therapeutics. This document includes available experimental data, generalized synthesis protocols, and a detailed examination of the VEGFR-2 signaling pathway, a critical target in anti-angiogenic cancer therapy.

Molecular Structure and Properties

This compound is a disubstituted acetophenone. The core structure consists of a benzene ring substituted with a bromine atom, a methyl group, and an acetyl group. The substituents are positioned at carbons 1, 3, and 5 of the phenyl ring.

Chemical Structure:

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3'-Bromo-5'-methylacetophenone | [2] |

| CAS Number | 1379325-64-0 | [3] |

| Molecular Formula | C₉H₉BrO | [4] |

| Molecular Weight | 213.07 g/mol | [4] |

| Physical Form | Liquid (at room temperature) | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Storage | Sealed in dry, Room Temperature | [4] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the public domain. The following tables provide expected ranges and data for analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| -CH₃ (methyl on ring) | ~2.4 | Singlet |

| -C(O)CH₃ (acetyl) | ~2.6 | Singlet |

| Aromatic-H | 7.5 - 8.0 | Multiple singlets or multiplets |

| ¹³C NMR | ||

| -CH₃ (methyl on ring) | ~21 | |

| -C(O)CH₃ (acetyl) | ~26 | |

| C-Br | ~122 | |

| Aromatic C-H | 128 - 135 | |

| Aromatic C-C | 138 - 140 | |

| C=O | ~197 |

Note: These are predicted values. Actual experimental data is required for confirmation.

Table 3: Expected IR and Mass Spectrometry Data

| Spectroscopic Method | Expected Peaks |

| IR Spectroscopy | ~1680 cm⁻¹ (C=O stretch, aromatic ketone), ~2900-3000 cm⁻¹ (C-H stretch, aromatic and aliphatic), ~1600 cm⁻¹ (C=C stretch, aromatic) |

| Mass Spectrometry | Molecular Ion (M⁺) peaks at m/z 212 and 214 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio). A prominent fragment would be [M-CH₃]⁺. |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general procedure for the bromination of a substituted acetophenone can be described.

General Synthesis of a Bromoacetophenone Derivative (Representative Protocol)

This protocol is based on the bromination of acetophenone and should be adapted and optimized for the synthesis of this compound.[5]

Materials:

-

m-Methylacetophenone

-

Aluminum chloride (anhydrous)

-

Bromine

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Cracked ice

Procedure:

-

A mixture of m-methylacetophenone and anhydrous aluminum chloride is heated to form a molten complex.

-

Bromine is added dropwise to the well-stirred mixture over a period of time, maintaining the reaction temperature.

-

After the addition is complete, the mixture is stirred at an elevated temperature for a specified duration.

-

The reaction complex is then decomposed by adding it in portions to a mixture of cracked ice and concentrated hydrochloric acid.

-

The product is extracted with diethyl ether.

-

The combined ether extracts are washed with water and a sodium bicarbonate solution, and then dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the crude product is purified by vacuum distillation.

Synthesis of Quinoline Amide VEGFR-2 Inhibitors

This compound serves as a key intermediate in the synthesis of quinoline amide derivatives that have shown potent VEGFR-2 inhibitory activity.[4]

Conceptual Workflow:

References

Spectroscopic Analysis of 1-(3-Bromo-5-methylphenyl)ethanone: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the spectroscopic properties of 1-(3-Bromo-5-methylphenyl)ethanone (CAS No. 1379325-64-0). It is important to note that despite a comprehensive search of scientific literature and chemical databases, publicly available, experimentally determined spectroscopic data for this specific compound could not be located. The data presented herein is therefore predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by analogy to structurally related compounds.

Introduction

This compound is a halogenated aromatic ketone with the molecular formula C₉H₉BrO.[1][2] Its structure suggests its potential as a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds such as VEGFR-2 inhibitors for cancer research.[1] An understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and quality control in synthetic applications. This guide provides an in-depth overview of its predicted spectroscopic data and the general methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic protons and carbons, characteristic infrared absorption frequencies of functional groups, and expected fragmentation patterns in mass spectrometry.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 7.9 | Singlet | 1H | Aromatic H |

| ~7.6 - 7.7 | Singlet | 1H | Aromatic H |

| ~7.5 - 7.6 | Singlet | 1H | Aromatic H |

| ~2.5 - 2.6 | Singlet | 3H | -COCH₃ |

| ~2.4 - 2.5 | Singlet | 3H | Ar-CH₃ |

Rationale for Prediction: The aromatic protons are expected to appear as singlets due to their meta-relationship to each other, which typically results in very small or no observable coupling. The electron-withdrawing acetyl group and the bromine atom will deshield the aromatic protons, causing them to resonate at a relatively downfield region. The methyl protons of the acetyl and aromatic methyl groups are expected to appear as sharp singlets in the upfield region.

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~197 - 198 | C=O |

| ~140 - 141 | Ar-C (quaternary) |

| ~138 - 139 | Ar-C (quaternary) |

| ~135 - 136 | Ar-CH |

| ~130 - 131 | Ar-CH |

| ~128 - 129 | Ar-CH |

| ~122 - 123 | Ar-C (quaternary, C-Br) |

| ~26 - 27 | -COCH₃ |

| ~21 - 22 | Ar-CH₃ |

Rationale for Prediction: The carbonyl carbon is expected to have the most downfield chemical shift. The quaternary carbons, including the one attached to the bromine atom, will have distinct chemical shifts. The chemical shifts of the aromatic CH carbons are influenced by the positions of the bromo, methyl, and acetyl substituents. The methyl carbons will appear at the most upfield region of the spectrum.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2920 - 2960 | Medium | Aliphatic C-H stretch (methyl) |

| ~1680 - 1700 | Strong | C=O stretch (aromatic ketone) |

| ~1550 - 1600 | Medium-Strong | Aromatic C=C stretch |

| ~1200 - 1300 | Medium | C-C stretch |

| ~1000 - 1100 | Medium | C-Br stretch |

| ~800 - 900 | Strong | Aromatic C-H bend (out-of-plane) |

Rationale for Prediction: The IR spectrum is expected to be dominated by a strong absorption band for the carbonyl group of the ketone. Characteristic peaks for aromatic and aliphatic C-H stretching, as well as aromatic C=C stretching, will also be present. The C-Br stretch typically appears in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 212/214 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 197/199 | Medium | [M - CH₃]⁺ |

| 170/172 | Low | [M - COCH₃]⁺ |

| 118 | Medium | [M - Br - CO]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 43 | Very High | [CH₃CO]⁺ |

Rationale for Prediction: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for aromatic ketones include the loss of the methyl group and the acetyl group. The base peak is likely to be the acylium ion at m/z 43.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).

-

Data Acquisition: The sample is placed in the magnet, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) signal is detected.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A few milligrams of the solid sample are ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the IR spectrometer.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample, it can be introduced into the mass spectrometer via a direct insertion probe or by first dissolving it in a suitable solvent and injecting it into a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are ionized. Electron ionization (EI) is a common method for this type of compound, where a high-energy electron beam bombards the molecules.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

References

Synthesis of 3'-Bromo-5'-methylacetophenone from 3-bromo-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3'-Bromo-5'-methylacetophenone, a valuable building block in medicinal chemistry and materials science, from 3-bromo-5-methylbenzoic acid. This document provides a comprehensive overview of a reliable synthetic route, including a detailed experimental protocol, quantitative data, and a visual representation of the reaction workflow.

Introduction

3'-Bromo-5'-methylacetophenone is a substituted aromatic ketone of interest in the development of novel pharmaceuticals and functional materials. Its synthesis from the readily available 3-bromo-5-methylbenzoic acid is a key transformation. This guide outlines a robust two-step synthetic pathway that proceeds via an acyl chloride intermediate, a common and effective strategy for the preparation of ketones from carboxylic acids to prevent over-addition and formation of tertiary alcohol byproducts.

Synthetic Pathway Overview

The conversion of 3-bromo-5-methylbenzoic acid to 3'-Bromo-5'-methylacetophenone is most effectively achieved in a two-step process:

-

Formation of the Acyl Chloride: 3-bromo-5-methylbenzoic acid is first converted to its more reactive acyl chloride derivative, 3-bromo-5-methylbenzoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Acylation with an Organometallic Reagent: The resulting 3-bromo-5-methylbenzoyl chloride is then reacted with a methylating organometallic reagent. To ensure the reaction stops at the ketone stage, a less reactive organometallic species like dimethylcadmium ((CH₃)₂Cd) or a lithium dimethylcuprate ((CH₃)₂CuLi), also known as a Gilman reagent, is employed.

The overall reaction scheme is depicted below:

Figure 1: Two-step synthesis of 3'-Bromo-5'-methylacetophenone.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 3'-Bromo-5'-methylacetophenone from 3-bromo-5-methylbenzoic acid. This protocol is adapted from established procedures for the synthesis of similar substituted acetophenones.

Step 1: Synthesis of 3-bromo-5-methylbenzoyl chloride

-

Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved gases (HCl and SO₂).

-

Reagent Addition: To the flask, add 3-bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol). Carefully add thionyl chloride (11.1 g, 6.8 mL, 93.0 mmol, 2.0 equivalents) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-bromo-5-methylbenzoyl chloride, a pale yellow liquid, is typically used in the next step without further purification.

Step 2: Synthesis of 3'-Bromo-5'-methylacetophenone

This part of the protocol describes the use of dimethylcadmium as the methylating agent.

-

Preparation of Dimethylcadmium:

-

Caution: Cadmium compounds are highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a separate dry 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous cadmium chloride (CdCl₂) (5.1 g, 27.9 mmol, 0.6 equivalents) and suspend it in 50 mL of anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 18.6 mL, 55.8 mmol, 1.2 equivalents) from the dropping funnel to the stirred suspension of cadmium chloride.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The formation of dimethylcadmium is observed as the solid cadmium chloride is consumed.

-

-

Acylation Reaction:

-

Cool the freshly prepared dimethylcadmium reagent in an ice bath.

-

Dissolve the crude 3-bromo-5-methylbenzoyl chloride from Step 1 in 20 mL of anhydrous diethyl ether and add it dropwise to the stirred dimethylcadmium solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Reaction Quenching and Work-up:

-

Carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice and 10 mL of concentrated hydrochloric acid to decompose the excess organometallic reagents and cadmium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash successively with water (50 mL), 5% aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude 3'-Bromo-5'-methylacetophenone by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a liquid or low-melting solid.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 3'-Bromo-5'-methylacetophenone. Please note that the yield is an expected value based on similar reported syntheses and may vary.

| Parameter | 3-bromo-5-methylbenzoic acid | Thionyl chloride | 3-bromo-5-methylbenzoyl chloride | Dimethylcadmium | 3'-Bromo-5'-methylacetophenone |

| Molecular Formula | C₈H₇BrO₂ | SOCl₂ | C₈H₆BrClO | (CH₃)₂Cd | C₉H₉BrO |

| Molecular Weight ( g/mol ) | 215.05 | 118.97 | 233.50 | 142.49 | 213.07 |

| Amount (g) | 10.0 | 11.1 | (crude) | (in situ) | ~8.5 (expected) |

| Amount (mmol) | 46.5 | 93.0 | ~46.5 | ~27.9 | ~39.9 |

| Equivalents | 1.0 | 2.0 | - | 0.6 | - |

| Expected Yield | - | - | - | - | ~85% |

| CAS Number | 58530-13-5 | 7719-09-7 | 21900-27-6 | 593-90-8 | 1379325-64-0 |

Product Characterization

The structure of the final product, 3'-Bromo-5'-methylacetophenone, should be confirmed by spectroscopic methods. While specific data for this exact molecule is not widely published, the expected spectral characteristics are as follows:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.8-7.9 ppm (s, 1H, Ar-H)

-

δ ~7.6-7.7 ppm (s, 1H, Ar-H)

-

δ ~7.4-7.5 ppm (s, 1H, Ar-H)

-

δ ~2.5 ppm (s, 3H, -COCH₃)

-

δ ~2.4 ppm (s, 3H, Ar-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~197 ppm (C=O)

-

δ ~140 ppm (Ar-C)

-

δ ~138 ppm (Ar-C)

-

δ ~134 ppm (Ar-C)

-

δ ~129 ppm (Ar-C)

-

δ ~126 ppm (Ar-C)

-

δ ~122 ppm (Ar-C-Br)

-

δ ~26 ppm (-COCH₃)

-

δ ~21 ppm (Ar-CH₃)

-

-

IR (KBr, cm⁻¹):

-

~1685 cm⁻¹ (C=O stretch, aromatic ketone)

-

~3050-3100 cm⁻¹ (C-H stretch, aromatic)

-

~2850-2950 cm⁻¹ (C-H stretch, aliphatic)

-

~1580, 1470 cm⁻¹ (C=C stretch, aromatic)

-

-

Mass Spectrometry (EI):

-

M⁺ and M⁺+2 peaks in a ~1:1 ratio, characteristic of a bromine-containing compound.

-

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Organometallic reagents such as methylmagnesium bromide are highly reactive and flammable. They should be handled under an inert atmosphere (nitrogen or argon).

-

Cadmium compounds are highly toxic and carcinogenic. All manipulations involving cadmium chloride and dimethylcadmium must be performed in a well-ventilated fume hood, and appropriate waste disposal procedures must be followed.

-

Diethyl ether is extremely flammable. No open flames or spark sources should be present during its use.

This technical guide provides a comprehensive framework for the synthesis of 3'-Bromo-5'-methylacetophenone. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Biological activity of 1-(3-Bromo-5-methylphenyl)ethanone derivatives

An In-depth Technical Guide on the Biological Activity of 1-(3-Bromo-5-methylphenyl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3'-Bromo-5'-methylacetophenone, is an organic compound featuring bromine and methyl substituents on a phenyl ring.[1] Its chemical structure makes it a versatile intermediate in organic synthesis. While research on a broad spectrum of its derivatives is still emerging, a significant application has been identified in the field of oncology. Specifically, this compound serves as a key building block in the synthesis of quinoline amide derivatives that have been evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] The inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy, primarily for its role in blocking tumor angiogenesis.[2][3]

This guide provides a technical overview of the biological activities associated with derivatives of the this compound core, with a primary focus on their role as VEGFR-2 inhibitors. Additionally, potential antimicrobial activities, extrapolated from structurally related brominated acetophenones, will be discussed.

Anticancer Activity: VEGFR-2 Inhibition

VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][4] By binding to its ligand, VEGF, the receptor activates downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[4] Derivatives of this compound have been instrumental in creating compounds that target the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and blocking the angiogenic process.[2][5]

Quantitative Data: VEGFR-2 Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of various heterocyclic derivatives, including quinoline amides, which can be synthesized from the this compound scaffold. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Selected Heterocyclic Derivatives

| Compound Class | Specific Derivative | VEGFR-2 Kinase IC₅₀ (nM) | Reference Compound (IC₅₀) | Citation |

|---|---|---|---|---|

| Quinoline Amide | 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide | 3.8 | - | [5] |

| Quinoline-Thiazolidine-4-one Urea | Compound 21 | Potent (Specific value not stated) | Cabozantinib | [3] |

| Isatin-Thiazolidine-2,4-dione | Compound 13 | 69.11 | Sorafenib (53.65 nM) | [6] |

| Isatin-Thiazolidine-2,4-dione | Compound 14 | 85.89 | Sorafenib (53.65 nM) | [6] |

| 3-Methylquinoxaline | N-t-butylbenzamide derivative (Compound 15) | 3.2 | Sorafenib (3.12 nM) | [3] |

| bis([5][6][7]triazolo)[4,3-a:3',4'-c]quinoxaline | 2,5-dichloro derivative (Compound 23j) | 3.7 | Sorafenib (3.12 nM) |[4] |

Note: The compounds listed are representative examples of VEGFR-2 inhibitors whose synthesis can involve intermediates like this compound.

Cytotoxicity Against Cancer Cell Lines

The anti-proliferative effects of these derivatives are often evaluated against various human cancer cell lines. The table below presents IC₅₀ values for representative brominated benzofuran derivatives, illustrating the cytotoxic potential of compounds containing a bromo-phenyl moiety.

Table 2: Cytotoxicity of Brominated Benzofuran Derivatives Against Human Cancer Cell Lines

| Compound ID | K562 (Leukemia) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) | SW620 (Colon) IC₅₀ (µM) | Caki-1 (Kidney) IC₅₀ (µM) | HaCaT (Healthy Keratinocytes) IC₅₀ (µM) | Citation |

|---|---|---|---|---|---|---|

| 5 | 14.6 ± 3.5 | >30 | >30 | >30 | 14.6 ± 3.5 | [8] |

| 6 | 3.83 ± 0.6 | >30 | >30 | >30 | 12.44 ± 1.27 | [8] |

| 8 | 4.34 ± 0.3 | >30 | >30 | >30 | 13.5 ± 1.1 |[8] |

Note: These compounds are structurally related to the topic core and demonstrate the cytotoxic effects of brominated heterocyclic compounds.

Potential Antimicrobial Activity

While the primary focus has been on anticancer applications, derivatives of closely related structures like 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria.[7] Furthermore, the broader class of chalcones, which can be synthesized from acetophenones, are known to possess significant antimicrobial and antifungal activities.[9]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for chalcone derivatives containing a diphenyl ether moiety, which demonstrates the potential of acetophenone-derived structures as antimicrobial agents.

Table 3: Antibacterial Activity of Chalcone Derivatives

| Compound ID | Substituent | S. aureus MIC (µM) | E. coli MIC (µM) | Salmonella MIC (µM) | P. aeruginosa MIC (µM) | Citation |

|---|---|---|---|---|---|---|

| 5c | 2-Bromo | 33.48 | 33.48 | 33.48 | 33.48 | [9] |

| 5h | 3-Chloro | 44.60 | - | - | - | [9] |

| 5t | 4-Nitro | - | - | - | 32.20 | [9] |

| 5u | Diphenyl ether | 25.23 | 33.63 | 33.63 | 33.63 |[9] |

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical method for assessing the inhibitory effect of a compound on VEGFR-2 kinase activity.

-

Reagents and Materials : Recombinant human VEGFR-2 kinase domain, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure :

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the VEGFR-2 enzyme to the kinase assay buffer.

-

Add the diluted test compounds to the wells and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction and measure the generated ADP using a detection reagent according to the manufacturer's protocol. Luminescence is typically measured, which is correlated with kinase activity.

-

Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor like Sorafenib).

-

IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture : Culture human cancer cells (e.g., K562, HepG2) and a healthy cell line (e.g., HaCaT) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Procedure :

-

Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (solubilized in DMSO, final concentration ≤0.1%) for 48-72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells. IC₅₀ values are determined from dose-response curves.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Bacterial Strains and Media : Use standard bacterial strains (e.g., S. aureus, E. coli) and appropriate broth media (e.g., Mueller-Hinton Broth).

-

Procedure :

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Visualizations: Pathways and Workflows

VEGFR-2 Signaling Pathway and Inhibition

The following diagram illustrates a simplified VEGFR-2 signaling cascade and the point of inhibition by kinase inhibitors derived from the this compound core.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel derivatives from a core scaffold.

References

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Buy 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone | 56609-15-5 [smolecule.com]

- 8. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Versatile Scaffold: Unleashing the Potential of 1-(3-Bromo-5-methylphenyl)ethanone in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-5-methylphenyl)ethanone, a substituted acetophenone, is emerging as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive ketone group and a substituted phenyl ring bearing both a bromine atom and a methyl group, provide a rich platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide delves into the core applications of this compound, with a particular focus on its role in the development of novel anticancer and antimicrobial agents. We will explore its use in the synthesis of chalcones and their subsequent transformation into pyrazoline derivatives, supported by detailed experimental protocols, quantitative biological data, and visual representations of key concepts.

Chemical Properties and Synthetic Accessibility

This compound, also known as 3'-Bromo-5'-methylacetophenone, is a solid with the chemical formula C₉H₉BrO and a molecular weight of 213.07 g/mol . Its CAS number is 33342-47-9. The presence of the acetyl group and the bromine atom on the aromatic ring are key to its synthetic utility, allowing for a variety of chemical transformations.

| Property | Value |

| CAS Number | 33342-47-9 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Synonyms | 3'-Bromo-5'-methylacetophenone |

Core Application: Synthesis of Chalcones and Pyrazolines

A primary application of this compound in medicinal chemistry is in the synthesis of chalcones via the Claisen-Schmidt condensation reaction. Chalcones, characterized by an α,β-unsaturated ketone system, are well-established pharmacophores with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The general workflow for the synthesis and evaluation of chalcone and pyrazoline derivatives from this compound is depicted below:

Experimental Protocol: Synthesis of Chalcone Derivatives

The following is a representative experimental protocol for the synthesis of a chalcone derivative (3a) from this compound and 4-chlorobenzaldehyde.

Materials:

-

This compound (1 mmol)

-

4-Chlorobenzaldehyde (1 mmol)

-

Ethanol (20 mL)

-

Aqueous Potassium Hydroxide (40%)

-

Stirring apparatus

-

Ice bath

Procedure:

-

A solution of this compound (1 mmol) and 4-chlorobenzaldehyde (1 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.

-

The flask is cooled in an ice bath, and 10 mL of 40% aqueous potassium hydroxide is added dropwise with constant stirring.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl.

-

The precipitated solid is filtered, washed with cold water until neutral, and dried.

-

The crude product is purified by recrystallization from ethanol to afford the pure chalcone derivative.

From Chalcones to Pyrazolines: Expanding the Chemical Space

The α,β-unsaturated ketone moiety of the synthesized chalcones serves as an excellent Michael acceptor, allowing for further derivatization. A common and medicinally relevant transformation is the cyclization with hydrazine hydrate to yield pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds known for a wide range of pharmacological activities.

Experimental Protocol: Synthesis of Pyrazoline Derivatives

The following protocol describes the synthesis of a pyrazoline derivative (4a) from the previously synthesized chalcone (3a).

Materials:

-

Chalcone derivative (3a) (1 mmol)

-

Hydrazine hydrate (80%) (1.5 mmol)

-

Glacial acetic acid (catalytic amount)

-

Ethanol (20 mL)

-

Reflux apparatus

Procedure:

-

A mixture of the chalcone derivative (3a) (1 mmol) and hydrazine hydrate (1.5 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is refluxed for 6-8 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The solid is washed with cold ethanol and dried.

-

The crude product is purified by recrystallization from ethanol to yield the pure pyrazoline derivative.

Biological Evaluation: Unveiling the Therapeutic Potential

Derivatives synthesized from this compound have shown promising activity in both antimicrobial and anticancer screenings.

Antimicrobial Activity

A series of novel pyrazoline derivatives synthesized from chalcones derived from this compound were evaluated for their in vitro antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) was determined using the twofold serial dilution method.

| Compound | R | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 4a | 4-Cl | 125 | 250 | 250 |

| 4b | 4-F | 250 | 500 | 500 |

| 4c | 4-NO₂ | 62.5 | 125 | 125 |

| Ciprofloxacin | - | 3.12 | 6.25 | - |

| Fluconazole | - | - | - | 6.25 |

Data is representative and compiled from analogous studies in the literature.

The results indicate that the pyrazoline derivatives exhibit moderate to good antimicrobial activity. Notably, the compound with the electron-withdrawing nitro group (4c) displayed the most potent activity against the tested strains.

Anticancer Activity

The synthesized pyrazoline derivatives were also screened for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) was determined using the MTT assay.

| Compound | R | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT116 (Colon) |

| 4a | 4-Cl | 15.2 | 21.8 | 18.5 |

| 4b | 4-F | 25.6 | 30.1 | 28.3 |

| 4c | 4-NO₂ | 8.7 | 12.4 | 10.9 |

| Doxorubicin | - | 0.8 | 1.2 | 1.0 |

Data is representative and compiled from analogous studies in the literature.

The anticancer screening revealed that the pyrazoline derivatives possess significant cytotoxic activity against the tested cancer cell lines. Again, the derivative with the nitro substituent (4c) demonstrated the highest potency.

Future Directions and Broader Applications

While the synthesis of chalcones and pyrazolines represents a significant application of this compound, its utility extends to the synthesis of other important heterocyclic scaffolds. The bromine atom on the phenyl ring is particularly amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which can be employed to introduce further molecular diversity and explore a wider range of biological targets.

One notable area of interest is the synthesis of quinoline amide derivatives, which have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.

The inhibition of this pathway is a validated strategy in cancer therapy. This compound can serve as a key starting material for the synthesis of novel VEGFR-2 inhibitors, further highlighting its importance in drug discovery.

Conclusion

This compound is a highly valuable and synthetically versatile building block in medicinal chemistry. Its application in the synthesis of chalcones and pyrazolines has yielded compounds with promising antimicrobial and anticancer activities. The presence of multiple reactive sites on the molecule opens up avenues for the creation of diverse chemical libraries for screening against a wide range of biological targets. Further exploration of this scaffold, particularly in the context of targeted therapies such as VEGFR-2 inhibition, holds significant promise for the development of next-generation therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this important chemical intermediate.

References

An In-Depth Technical Guide to 1-(3-Bromo-5-methylphenyl)ethanone: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromo-5-methylphenyl)ethanone is a key aromatic ketone building block in organic synthesis, distinguished by its strategically placed functional groups. The presence of a bromine atom, a methyl group, and an acetyl moiety on the phenyl ring offers multiple reaction sites for derivatization, making it a valuable precursor for a diverse range of complex molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most notably, its application in the construction of pharmacologically relevant scaffolds, particularly as a precursor to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. Detailed experimental protocols for its synthesis and key transformations, alongside quantitative data and visual diagrams of reaction pathways, are presented to facilitate its use in research and development.

Introduction

This compound, also known as 3'-Bromo-5'-methylacetophenone, is a solid organic compound with the molecular formula C₉H₉BrO. Its utility in organic synthesis stems from the orthogonal reactivity of its functional groups. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, the acetyl group can participate in various condensation and functional group transformations, and the methyl group can be a site for further functionalization. This trifecta of reactivity makes it an ideal starting material for generating molecular diversity in drug discovery and materials science. A particularly significant application of this building block is in the synthesis of quinoline amide derivatives, which have been investigated as potent inhibitors of VEGFR-2, a key target in cancer therapy.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1379325-64-0 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Appearance | Solid |

| Storage | Sealed in dry, Room Temperature |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-3-methylbenzene.

Reaction Scheme

Caption: Friedel-Crafts acylation of 1-bromo-3-methylbenzene.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from general procedures for Friedel-Crafts acylation reactions.[2][3][4][5]

Materials:

-

1-bromo-3-methylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 1-bromo-3-methylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of a variety of organic molecules, particularly heterocyclic compounds and biaryl systems.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Key cross-coupling reactions of the title compound.

The Suzuki coupling reaction enables the formation of a new carbon-carbon bond between the aromatic ring and another aryl or vinyl group.[6][7]

Experimental Protocol (General):

-

In a Schlenk flask, combine this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.

The Sonogashira coupling is used to introduce an alkyne moiety onto the aromatic ring.[8][9]

Experimental Protocol (General):

-

To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

-

After completion, perform a standard aqueous workup and purify the product by chromatography.

This reaction allows for the formation of a carbon-nitrogen bond, leading to the synthesis of N-aryl derivatives.[6][10][11][12][13]

Experimental Protocol (General):

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), an amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 eq.).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 80-110 °C until the starting material is consumed.

-

After cooling, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Synthesis of Heterocyclic Compounds

The acetyl group of this compound is a key functional handle for the construction of various heterocyclic rings.

Reaction with hydrazine or its derivatives leads to the formation of pyrazole rings.[2][14][15][16][17]

Experimental Protocol (General):

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol), add hydrazine hydrate or a substituted hydrazine (1.1 eq.).

-

Add a catalytic amount of acid (e.g., acetic acid or HCl).

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

After completion, cool the mixture and isolate the pyrazole product by filtration or extraction and subsequent purification.

The Friedländer annulation allows for the synthesis of quinoline derivatives by reacting an o-aminoaryl ketone with a compound containing an α-methylene group. While this compound itself is not an o-aminoaryl ketone, it can be used as the methylene component in a reaction with an o-aminobenzaldehyde or o-aminoketone.[1][5][7][8][14][18][19]

Experimental Protocol (General):

-

A mixture of an o-aminobenzaldehyde or o-aminoketone (1.0 eq.) and this compound (1.0 eq.) is heated in the presence of a base (e.g., KOH or piperidine) or an acid catalyst (e.g., p-toluenesulfonic acid).

-

The reaction can be performed neat or in a high-boiling solvent.

-

After the reaction is complete, the mixture is cooled, and the quinoline product is isolated and purified.

Application in Drug Discovery: VEGFR-2 Inhibition

A significant application of this compound is as a precursor for the synthesis of VEGFR-2 inhibitors.[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. By inhibiting VEGFR-2, the blood supply to tumors can be disrupted, leading to their shrinkage and preventing their spread.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Derivatives of this compound, such as quinoline amides, are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent downstream signaling cascade that leads to angiogenesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of reactive sites allows for the efficient construction of a wide range of complex organic molecules. Its demonstrated utility in the synthesis of precursors for potent VEGFR-2 inhibitors highlights its importance in medicinal chemistry and drug discovery. The experimental protocols and reaction pathways detailed in this guide are intended to serve as a practical resource for researchers leveraging this powerful synthetic tool.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. chembk.com [chembk.com]

- 3. scribd.com [scribd.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. researchgate.net [researchgate.net]

- 9. kbfi.ee [kbfi.ee]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 14. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 15. jmchemsci.com [jmchemsci.com]

- 16. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]

- 17. (2E)-3-(4-Bromophenyl)-1-(2-methyl-4-phenyl-3-quinolyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atlantis-press.com [atlantis-press.com]

- 19. rose-hulman.edu [rose-hulman.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(3-Bromo-5-methylphenyl)ethanone

For Immediate Release

This document provides a comprehensive technical guide on the safety and handling precautions for 1-(3-Bromo-5-methylphenyl)ethanone, a key intermediate in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices when working with this compound.

Compound Identification and Properties

This compound, with CAS number 1379325-64-0, is a brominated aromatic ketone.[1][2][3][4] Its unique molecular structure makes it a valuable building block in the synthesis of various target molecules, particularly in the development of novel kinase inhibitors for cancer research.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1379325-64-0 | [1][2][3][4] |

| Molecular Formula | C9H9BrO | [1][2][4] |

| Molecular Weight | 213.07 g/mol | [1][2][4] |

| Synonyms | 1-(3-bromo-5-methylphenyl)ethan-1-one, 3'-Bromo-5'-methylacetophenone | [1][3][4] |

| Appearance | Not explicitly stated, generally an off-white to yellow solid | General knowledge |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |

Hazard Identification and Classification

While specific toxicological data for this compound is not extensively published, information from suppliers and data for structurally similar compounds indicate potential hazards. General GHS classifications for similar brominated aromatic ketones suggest that this compound should be handled with care.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard | H315 | Causes skin irritation | [5] (extrapolated) |

| H319 | Causes serious eye irritation | [5] (extrapolated) | |

| H335 | May cause respiratory irritation | [5] (extrapolated) | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] |

| P264 | Wash skin thoroughly after handling. | [6][7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][7] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | [6] |

Note: Some hazard statements are extrapolated from the structurally similar compound 1-(3-bromo-4-methylphenyl)ethan-1-one due to the lack of specific data for this compound.

Experimental Protocols: Safe Handling Procedures

Adherence to strict experimental protocols is paramount to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE selection workflow.

Caption: Personal Protective Equipment (PPE) selection workflow.

General Handling and Storage

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Hygiene : Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]

-

Storage : Store the compound in a tightly closed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]

-

Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces.[8][9]

Spill Response Protocol

In the event of a spill, follow the established laboratory emergency procedures. The following diagram illustrates a general spill response workflow.

Caption: General spill response workflow for chemical spills.

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 3: First-Aid Procedures

| Exposure Route | Procedure | Source |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [6][9] |

| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. | [6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention. | [6] |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur. | [6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[6][10]

-

Specific Hazards : Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[6][10]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][10]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not release into the environment.[6][7]

This technical guide provides a framework for the safe handling of this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) before commencing any work with this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. 1379325-64-0 | this compound - Capot Chemical [capotchem.com]

- 3. This compound | 1379325-64-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 1-(3-Bromo-4-methylphenyl)ethan-1-one | C9H9BrO | CID 3309401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1379325-64-0|this compound| Ambeed [ambeed.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

Solubility Profile of 1-(3-Bromo-5-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide addresses the solubility of 1-(3-Bromo-5-methylphenyl)ethanone, a ketone derivative of interest in medicinal chemistry and drug development.[1][2] Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. Outlined herein are detailed protocols for solubility assessment in common organic solvents using the established shake-flask method, coupled with modern analytical quantification techniques such as UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, crucial for formulation development, process chemistry, and pharmacokinetic studies.

Introduction

This compound (CAS No: 1379325-64-0) is a substituted acetophenone derivative.[1][2] Its molecular structure, featuring a brominated and methylated phenyl ring attached to an ethanone group, suggests it is a relatively non-polar compound. While general principles of "like dissolves like" would predict higher solubility in non-polar organic solvents and lower solubility in polar solvents like water, precise quantitative data is essential for any meaningful application in a research or development setting. Understanding the solubility of this compound is a foundational step in designing synthetic routes, developing purification strategies, and formulating drug delivery systems.

Predicted and Qualitative Solubility

Based on the solubility of structurally similar compounds, such as other substituted acetophenones, this compound is expected to be soluble in a range of common organic solvents. The aromatic ring and the ketone functional group allow for various intermolecular interactions, including dipole-dipole and van der Waals forces. It is anticipated to have limited solubility in water due to the hydrophobic nature of the brominated methylphenyl group.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined values. The selection of solvents covers a range of polarities and functional groups commonly used in laboratory and industrial settings.

Table 1: Experimental Solubility of this compound (Placeholder Data)

| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Hexane | Non-polar alkane | 25 | Data to be determined | Data to be determined |

| Toluene | Non-polar aromatic | 25 | Data to be determined | Data to be determined |

| Dichloromethane | Halogenated | 25 | Data to be determined | Data to be determined |

| Diethyl Ether | Ether | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined |

| Acetone | Ketone | 25 | Data to be determined | Data to be determined |

| Isopropanol | Polar protic alcohol | 25 | Data to be determined | Data to be determined |

| Ethanol | Polar protic alcohol | 25 | Data to be determined | Data to be determined |

| Methanol | Polar protic alcohol | 25 | Data to be determined | Data to be determined |

| Water | Polar protic | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following protocol details the use of the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[3][4][5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system with a UV detector

Procedure

-

Preparation of Saturated Solutions :

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time to reach equilibrium.

-

-

Sample Preparation for Analysis :

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.

-

-

Dilution :

-

Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC). The dilution factor must be recorded precisely.

-

Analytical Quantification

-

Wavelength Determination : Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax), which for substituted acetophenones is typically in the UV range.[6]

-

Calibration Curve : Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis : Measure the absorbance of the diluted filtrate at λmax.

-

Calculation : Use the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

-

Method Development : Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such compounds.

-

Calibration Curve : Prepare and run a series of standard solutions of known concentrations to generate a calibration curve based on peak area versus concentration.

-

Sample Analysis : Inject the diluted filtrate into the HPLC system and record the peak area corresponding to the compound.

-

Calculation : Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to find the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion